4-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine
Description
4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methoxy group at position 4 and a bicyclic octahydrocyclopenta[c]pyrrole-linked azetidine moiety at position 2.
Properties
IUPAC Name |
2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O/c1-20-14-5-6-16-15(17-14)19-9-13(10-19)18-7-11-3-2-4-12(11)8-18/h5-6,11-13H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOJGSKNUHBYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CC(C2)N3CC4CCCC4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a methoxy group and an azetidine moiety linked to an octahydrocyclopenta[c]pyrrole. Its structure is critical for its biological activity, influencing its interaction with various biological targets.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have explored the anticancer potential of pyrimidine derivatives.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. For instance, similar compounds have shown significant inhibition of the EGFR (epidermal growth factor receptor) pathway, which is crucial in many cancers.
- Case Study : In a study evaluating various pyrimidine derivatives, compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | A549 | 0.440 ± 0.039 |
| Similar Compound B | NCI-H1975 | 15.629 ± 1.03 |
2. Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties.
- Antibacterial Effects : Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
3. Neurological Effects
The potential neuroprotective effects of this compound are under investigation.
- Mechanism : It is hypothesized that the compound may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- A study published in Pharmaceutical Research highlighted that modifications on the pyrimidine ring can significantly enhance anticancer activity .
- Another research article focused on the synthesis and evaluation of related compounds, demonstrating that structural variations influence binding affinity to target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Reactivity and Binding The methoxy group in the target compound (electron-donating) may enhance solubility compared to the ethyl group in BE72921 (hydrophobic) . This difference could influence pharmacokinetic properties, such as membrane permeability or metabolic stability.
Positional Isomerism
- The target compound and BE72921 differ in substituent positions (4-methoxy vs. 6-ethyl), which could lead to distinct steric or electronic environments. For example, a substituent at position 4 in pyrimidine derivatives often impacts DNA/RNA base-pairing or enzyme inhibition profiles.
Role of the Azetidine-Cyclopentapyrrole Moiety The shared 3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl group in the target compound and BE72921 suggests a conserved structural motif. Azetidine rings are known for their conformational rigidity, which may enhance target selectivity in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
